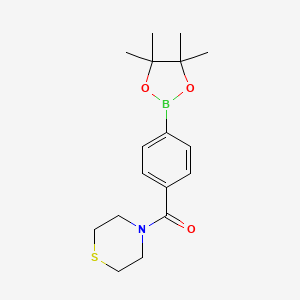

(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(thiomorpholino)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(thiomorpholino)methanone is a complex organic compound that features both boron and sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(thiomorpholino)methanone typically involves the reaction of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with thiomorpholine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(thiomorpholino)methanone can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms of the compound .

Scientific Research Applications

Chemistry

In chemistry, (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(thiomorpholino)methanone is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in cross-coupling reactions, making it valuable for constructing complex molecules .

Biology

In biological research, this compound may be used to study the interactions between boron-containing molecules and biological systems. Its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment is an area of ongoing research .

Medicine

In medicinal chemistry, the compound’s ability to interact with biological targets makes it a candidate for drug development. Researchers are exploring its potential as a therapeutic agent for various diseases .

Industry

In the industrial sector, this compound is used in the production of advanced materials and specialty chemicals. Its role in the synthesis of polymers and other high-performance materials is of particular interest .

Mechanism of Action

The mechanism of action of (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(thiomorpholino)methanone involves its interaction with specific molecular targets. The boron atom in the compound can form stable complexes with various biomolecules, influencing their activity. The sulfur atom in the thiomorpholine ring can also participate in redox reactions, further modulating the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound shares the boron-containing dioxaborolane group but lacks the thiomorpholino moiety.

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Similar in structure but contains an aldehyde group instead of the thiomorpholino group.

1-Methylpyrazole-4-boronic acid pinacol ester: Contains a boronic acid pinacol ester group but differs in the heterocyclic ring structure.

Uniqueness

The uniqueness of (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(thiomorpholino)methanone lies in its combination of boron and sulfur atoms within a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and interact with diverse biological targets, making it a versatile compound for research and industrial applications .

Biological Activity

The compound (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(thiomorpholino)methanone is a novel chemical entity that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiomorpholino moiety linked to a dioxaborolane derivative. The presence of the dioxaborolane group is significant as it enhances the compound's stability and solubility in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈BNO₃S |

| Molecular Weight | 293.16 g/mol |

| CAS Number | [Not available] |

| Appearance | White to off-white powder |

Synthesis

The synthesis of this compound typically involves the reaction of a thiomorpholine with a boronic acid derivative under controlled conditions. The process may include various steps such as protection/deprotection strategies to ensure the integrity of functional groups.

Anticancer Activity

Recent studies have indicated that compounds containing dioxaborolane structures exhibit promising anticancer properties. For instance, the incorporation of thiomorpholino groups has been associated with enhanced interactions with biological targets involved in cancer progression.

- Mechanism of Action : The proposed mechanism involves the inhibition of specific enzymes or receptors that are crucial for tumor growth and survival.

- Case Study : A study demonstrated that derivatives of thiomorpholino compounds showed significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 to 50 µM depending on the cell line tested .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary screening revealed effective activity against several bacterial strains.

- Tested Strains :

- Staphylococcus aureus

- Escherichia coli

- Results : The compound exhibited minimum inhibitory concentrations (MICs) in the range of 15-30 µg/mL, indicating moderate antibacterial activity .

Research Findings

Research has highlighted several key findings regarding the biological activity of this compound:

- Thiomorpholino Oligonucleotides : Recent advancements in drug development utilizing thiomorpholino oligonucleotides suggest that compounds like this compound could enhance the delivery and efficacy of nucleic acid-based therapies .

- Selectivity and Toxicity : Studies indicate that while the compound shows promising activity against target cells, selectivity remains a critical factor. Further investigations are necessary to determine its safety profile in vivo.

Properties

IUPAC Name |

[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-thiomorpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24BNO3S/c1-16(2)17(3,4)22-18(21-16)14-7-5-13(6-8-14)15(20)19-9-11-23-12-10-19/h5-8H,9-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYJSBTPWXLYLGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)N3CCSCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24BNO3S |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.